molecular formula C15H9Cl3N2O2S B2419456 2,3,4-trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 2224168-09-4

2,3,4-trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B2419456
CAS No.: 2224168-09-4
M. Wt: 387.66
InChI Key: ZHJNKOMBWSUSAN-UHFFFAOYSA-N
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Description

The compound “2,3,4-trichloro-N-(quinolin-8-yl)benzene-1-sulfonamide” is a complex organic molecule that contains a benzene ring substituted with three chlorine atoms and a sulfonamide group, and a quinoline group attached to the sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzene ring substituted with three chlorine atoms, a sulfonamide group, and a quinoline group .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the chlorine atoms, the sulfonamide group, or the quinoline group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the chlorine, sulfonamide, and quinoline groups .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, structure, reactivity, and potential biological activity. It could also involve exploration of its potential uses in medicine or other fields .

Properties

IUPAC Name

2,3,4-trichloro-N-quinolin-8-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2S/c16-10-6-7-12(14(18)13(10)17)23(21,22)20-11-5-1-3-9-4-2-8-19-15(9)11/h1-8,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJNKOMBWSUSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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